1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that features a unique combination of adamantyl, tetrazole, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using methods such as the reaction of an amine with sodium azide and triethyl orthoformate.
Coupling Reactions: The tetrazole derivative is then coupled with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Esterification: The final step involves esterification of the benzoic acid derivative with 1-adamantylmethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Hydrolyzed benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
This compound: is unique due to the presence of the adamantyl group, which is not commonly found in other tetrazole-containing compounds. This group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C26H29N5O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-adamantylmethyl 4-[[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C26H29N5O4S/c1-17-2-7-23(31-16-27-29-30-31)11-24(17)36(33,34)28-22-5-3-21(4-6-22)25(32)35-15-26-12-18-8-19(13-26)10-20(9-18)14-26/h2-7,11,16,18-20,28H,8-10,12-15H2,1H3 |
InChI Key |
BZZJKBXIVAWLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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